4-(Furan-2-yl)benzohydrazide

Description

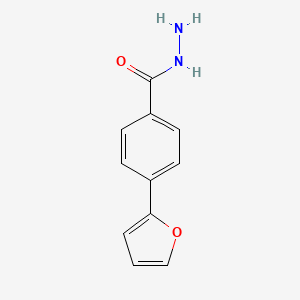

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

4-(furan-2-yl)benzohydrazide |

InChI |

InChI=1S/C11H10N2O2/c12-13-11(14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7H,12H2,(H,13,14) |

InChI Key |

DXDHLAGATMYASF-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 Furan 2 Yl Benzohydrazide

Preparative Routes for 4-(Furan-2-yl)benzohydrazide

Synthesis of Key Intermediates: Furan-2-carbonyl Precursors and Benzohydrazide (B10538) Derivatives

The foundational step in the synthesis of this compound is the creation of the bifunctional backbone, which marries a furan (B31954) ring to a benzene ring. A prominent method for achieving this is the Suzuki-Miyaura cross-coupling reaction. nih.govyoutube.comlibretexts.org This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds between sp2-hybridized carbons.

A common approach involves the coupling of furan-2-ylboronic acid with a 4-halobenzoic acid derivative, such as methyl 4-bromobenzoate. The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 4-(furan-2-yl)benzoate

Furan-2-ylboronic acid + Methyl 4-bromobenzoate --(Pd catalyst, base)--> Methyl 4-(furan-2-yl)benzoate

This reaction directly furnishes the key ester intermediate, methyl 4-(furan-2-yl)benzoate matrix-fine-chemicals.com, which can then be used to produce the desired benzohydrazide.

Alternatively, one could first synthesize 4-(furan-2-yl)benzoic acid and then perform an esterification reaction. The Suzuki coupling can be carried out on 4-bromobenzoic acid and furan-2-ylboronic acid to yield 4-(furan-2-yl)benzoic acid. researchgate.net This acid can then be esterified, for example, by reacting it with methanol in the presence of an acid catalyst like sulfuric acid, to produce methyl 4-(furan-2-yl)benzoate.

The other critical component is the benzohydrazide moiety. Benzohydrazides are typically synthesized from their corresponding benzoic acid esters. The most common method is the hydrazinolysis of a methyl benzoate derivative with hydrazine (B178648) hydrate. jrespharm.comneliti.com This reaction is generally carried out by refluxing the ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol.

Condensation and Coupling Strategies for Benzohydrazide Linkage

The final and crucial step in the synthesis of this compound is the formation of the hydrazide linkage. This is achieved through the condensation reaction of the key intermediate, methyl 4-(furan-2-yl)benzoate, with hydrazine hydrate.

The reaction involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group and the formation of the stable hydrazide. This reaction is typically performed under reflux in ethanol. jrespharm.comneliti.com

Scheme 2: Synthesis of this compound from its Methyl Ester

Methyl 4-(furan-2-yl)benzoate + Hydrazine hydrate --(Ethanol, Reflux)--> this compound

The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product, which is often a solid, can be isolated by cooling the reaction mixture and collecting the precipitate by filtration. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Reaction Condition Optimization for Enhanced Synthesis Yield and Purity

The efficiency of the synthesis of this compound can be significantly influenced by the optimization of reaction conditions for each step.

For the Suzuki-Miyaura coupling , key parameters to consider for optimization include the choice of palladium catalyst, ligand, base, and solvent system. researchgate.net Common catalysts include palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0). The choice of base, such as potassium carbonate or sodium carbonate, and the solvent, often a mixture of an organic solvent like toluene or ethanol with water, can have a substantial impact on the reaction yield and rate. nih.govnih.gov Temperature is another critical factor, with reactions often being heated to ensure a reasonable reaction rate. researchgate.net

In the esterification of 4-(furan-2-yl)benzoic acid, the concentration of the acid catalyst and the reaction time are important variables. Driving the equilibrium towards the ester product can be achieved by using an excess of methanol or by removing the water formed during the reaction.

For the final hydrazinolysis step, the molar ratio of hydrazine hydrate to the ester is a key consideration. Using a significant excess of hydrazine hydrate can help to drive the reaction to completion. The reaction time and temperature (reflux) also play a crucial role in maximizing the yield and purity of the final product. Monitoring the reaction by TLC is essential to determine the optimal reaction time and avoid the formation of byproducts. rsc.org

Innovative Synthetic Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in organic chemistry. These principles have been applied to the synthesis of benzohydrazide derivatives, offering improvements over traditional methods.

Application of Sustainable Chemical Synthesis Principles

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be applied in several ways.

For the Suzuki-Miyaura coupling, the use of water as a solvent or co-solvent is a greener alternative to purely organic solvents. nih.gov Furthermore, the development of highly active and recyclable palladium catalysts can reduce the amount of heavy metal waste.

Microwave-Assisted Reaction Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity. hilarispublisher.comnih.govacs.org This technique can be effectively applied to the synthesis of this compound.

Both the Suzuki-Miyaura coupling and the hydrazinolysis step can be accelerated using microwave irradiation. For instance, the synthesis of benzohydrazides from their corresponding methyl esters, which can take several hours under conventional reflux, can often be completed in a matter of minutes in a microwave reactor. hilarispublisher.comfip.org This not only saves time and energy but can also lead to cleaner reactions with fewer byproducts.

A comparative study between conventional heating and microwave-assisted synthesis for benzohydrazide derivatives has shown that the microwave method consistently results in shorter reaction times and often higher yields. hilarispublisher.comnih.govresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Benzohydrazides

| Reaction Step | Conventional Method | Microwave-Assisted Method | Reference |

| Hydrazide Synthesis | 7-9 hours reflux | 9-10 minutes | nih.gov |

| Hydrazide Synthesis | Several hours reflux | 2-8 minutes | fip.org |

The application of microwave technology represents a significant advancement in the efficient and sustainable synthesis of this compound and its derivatives.

Derivatization and Structural Modification of this compound

The modification of the parent this compound structure is primarily achieved through reactions targeting the reactive hydrazide group and the aromatic furan and phenyl rings. These modifications allow for the systematic exploration of the chemical space around this core structure.

A principal and straightforward derivatization of this compound involves the condensation of its terminal amino group with a wide array of aldehydes and ketones. This reaction, typically conducted in a suitable solvent like ethanol and often catalyzed by a few drops of acid, yields N'-substituted hydrazone analogs, also known as Schiff bases. derpharmachemica.comnih.gov The general reaction involves the nucleophilic attack of the primary amine of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the characteristic azomethine (–N=CH–) group. mdpi.com

This synthetic strategy is highly modular, allowing for the introduction of a vast diversity of substituents (R¹ and R²) by simply varying the carbonyl compound. The resulting hydrazones exhibit a wide range of structural and electronic properties depending on the nature of the incorporated moiety. For instance, the reaction of a hydrazide with various substituted aromatic aldehydes leads to a series of N'-arylidenehydrazides. mdpi.com

General Synthetic Scheme for Hydrazone Formation:

Reaction of this compound with an Aldehyde or Ketone

The table below illustrates examples of N'-substituted hydrazone analogs that can be synthesized from this compound, based on established synthetic protocols for similar hydrazides. nih.govnih.gov

| Aldehyde/Ketone Reactant | Resulting Hydrazone Analog (Structure) | Substituent R¹ | Substituent R² |

| Benzaldehyde (B42025) | N'-(Phenylmethylene)-4-(furan-2-yl)benzohydrazide | H | Phenyl |

| 4-Hydroxybenzaldehyde | N'-(4-Hydroxybenzylidene)-4-(furan-2-yl)benzohydrazide | H | 4-Hydroxyphenyl |

| Acetone | N'-(Propan-2-ylidene)-4-(furan-2-yl)benzohydrazide | Methyl | Methyl |

| 2-Furaldehyde | N'-(Furan-2-ylmethylene)-4-(furan-2-yl)benzohydrazide | H | Furan-2-yl |

This table is illustrative, based on general hydrazone synthesis methods.

The this compound molecule contains functionalities that can participate in cycloaddition reactions or serve as precursors for the synthesis of various heterocyclic rings.

Cycloaddition Reactions: The furan ring within the molecule is a conjugated diene and can participate in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. researchgate.net When reacted with a suitable dienophile, such as maleic anhydride or dimethyl acetylenedicarboxylate, the furan ring can form a bicyclic adduct. researchgate.net These reactions are a powerful tool for creating complex, three-dimensional structures. The reaction typically proceeds under thermal conditions. youtube.com

Furthermore, the furan moiety can engage in other types of cycloadditions, including [4+2] and [4+4] reactions with various partners like imines, to construct unique furan-fused heterocyclic systems, often mediated by transition metal catalysts. nih.gov

Heterocyclic Ring Formation: The hydrazide moiety (–CONHNH₂) is a key building block for a multitude of five- and six-membered heterocyclic compounds.

1,3,4-Oxadiazoles: In the presence of a dehydrating agent, such as phosphorus oxychloride or by reacting with carbon disulfide followed by cyclization, the hydrazide can be converted into a 1,3,4-oxadiazole ring.

1,2,4-Triazoles: Reaction of the hydrazide with isothiocyanates followed by cyclization of the resulting thiosemicarbazide (B42300) intermediate can yield 1,2,4-triazole (B32235) derivatives.

1,3-Benzothiazin-4-ones: Benzohydrazides can react with thiosalicylic acid to form N-substituted 2,3-disubstituted-1,3-benzothiazin-4-one derivatives, demonstrating a versatile chemical transformation of the hydrazide group into a more complex heterocyclic system. chemijournal.com

The table below summarizes potential heterocyclic systems derived from this compound.

| Reagent(s) | Resulting Heterocyclic System |

| Maleic Anhydride | Diels-Alder Adduct |

| Carbon Disulfide, Potassium Hydroxide | 5-(4-(Furan-2-yl)phenyl)-1,3,4-oxadiazole-2-thiol |

| Phenyl Isothiocyanate, NaOH | 4-Phenyl-5-(4-(furan-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| Thiosalicylic Acid | N-[2-(4-(Furan-2-yl)phenyl)-4-oxo-1,3-benzothiazin-3(4H)-yl]amide |

This table presents potential synthetic outcomes based on known reactions of hydrazides and furans.

Modulating the electronic properties and, consequently, the reactivity of this compound can be achieved by introducing various substituents onto its aromatic systems—the phenyl and furan rings.

Substitution on the Phenyl Ring: The reactivity of the phenyl ring is influenced by the two groups attached to it: the furan-2-yl group at position 4 and the carbohydrazide group at position 1. The hydrazide group is generally a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the furan ring is an activating group. The net effect and the position of substitution would depend on the specific reaction conditions and the nature of the electrophile.

An alternative and more controlled approach to obtain substituted analogs is to start the synthesis from already substituted precursors. For example, using a substituted 2-bromofuran or a substituted 4-bromobenzoic acid derivative in the initial steps of the synthesis allows for precise control over the position and type of substituent. Research has shown the synthesis of 5-substituted-2-furoyl derivatives, indicating that modifications on the furan ring are a viable strategy to create diverse analogs. researchgate.net

| Reaction Type | Reagent | Potential Product (Major Isomer) |

| Furan Bromination | N-Bromosuccinimide (NBS) | 4-(5-Bromo-furan-2-yl)benzohydrazide |

| Furan Nitration | Acyl Nitrate (B79036) | 4-(5-Nitro-furan-2-yl)benzohydrazide |

| Phenyl Nitration | HNO₃/H₂SO₄ | 4-(Furan-2-yl)-3-nitrobenzohydrazide |

This table outlines potential substitution reactions and their likely major products based on general principles of aromatic reactivity.

Advanced Spectroscopic and Crystallographic Characterization of 4 Furan 2 Yl Benzohydrazide and Its Derivatives

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Specific FTIR and Raman spectra, which would reveal characteristic vibrational frequencies for the functional groups (e.g., C=O, N-H, C-N of the hydrazide; C-O-C of the furan), have not been reported for this compound.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Information regarding the UV-Vis absorption maxima (λmax), which provides insight into the electronic transitions within the conjugated system of the molecule, is not available.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

While the molecular mass can be calculated based on the chemical formula (C₁₁H₁₀N₂O₂), no experimental mass spectrometry data confirming this mass or detailing the compound's fragmentation patterns under ionization have been published.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

Detailed analysis of several derivatives showcases common structural motifs and variations. For instance, the crystal structure of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide, a closely related derivative, has been determined to belong to the orthorhombic crystal system with the space group Pbca. researchgate.netresearchgate.net The molecule adopts an E conformation with respect to the C=N double bond, where the benzamide and furan (B31954) moieties are positioned on opposite sides. researchgate.netresearchgate.net The dihedral angle, which describes the twist between the benzene and furan rings, is a critical parameter and has been reported as 55.21(7)° for this compound. researchgate.netresearchgate.net

In another derivative, N′(Furan-2-ylmethylene)-4-hydroxybenzohydrazide, the molecule crystallizes in the orthorhombic Pna21 space group. researchgate.net The dihedral angle between the two rings in this structure is 47.7(1)°, indicating a significant twist. researchgate.net Similarly, for N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate, the dihedral angle between the benzene and furan rings is 34.47(6)°. soton.ac.uk These variations in dihedral angles are often influenced by the nature of substituents and the demands of the crystal packing. nih.gov

The supramolecular architecture of these crystals is stabilized by a variety of intermolecular interactions. Hydrogen bonds are paramount in constructing the crystal lattice. Studies have identified classical N—H···O hydrogen bonds, which link molecules into chains or more complex networks. researchgate.netnih.gov For example, in the crystal of (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide, molecules are linked by bifurcated (N,C)—H···O hydrogen bonds, which form a distinct R¹₂(6) ring motif, creating chains along the c-axis. researchgate.netresearchgate.net In the hydrated structure of N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide, the lattice water molecule plays a crucial role in the hydrogen-bonding network, forming O(water)—H···O,N and N—H···O(water) interactions. soton.ac.uk

| Compound | Crystal System | Space Group | Dihedral Angle (Benzene-Furan) | Key Supramolecular Interactions | Reference |

|---|---|---|---|---|---|

| (E)-N'-[(Furan-2-yl)methylene)-benzohydrazide | Orthorhombic | Pbca | 55.21(7)° | (N,C)—H···O, C—H···π | researchgate.netresearchgate.net |

| N′(Furan-2-ylmethylene)-4-hydroxybenzohydrazide | Orthorhombic | Pna21 | 47.7(1)° | N–H···O, O–H···N, C–H···π | researchgate.net |

| N′-[4-(dimethylamino)benzylidene]furan-2-carbohydrazide monohydrate | Not Specified | Not Specified | 34.47(6)° | O(water)—H···O,N, N—H···O(water) | soton.ac.uk |

| 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | Not Specified | Not Specified | 48.7(2)° | N—H···O, π–π stacking | nih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the synthesis and quality control of this compound and its derivatives, enabling both the purification of the synthesized products and the assessment of their purity.

Thin Layer Chromatography (TLC) is routinely used as a rapid and straightforward method to monitor the progress of synthesis reactions. peerj.com By spotting the reaction mixture on a silica gel plate and developing it with an appropriate solvent system, chemists can quickly determine the presence of starting materials, intermediates, and the final product. peerj.com The components are visualized under UV light (at 254 and 365 nm), allowing for a qualitative assessment of the reaction's completion. peerj.com

Column Chromatography is the standard method for the purification of the crude product following synthesis. peerj.com Silica gel is the most common stationary phase for this class of compounds. peerj.comchemrxiv.org The crude material is loaded onto the column and eluted with a suitable solvent system, such as a mixture of dichloromethane (DCM) and methanol (MeOH) or cyclohexane and ethyl acetate. peerj.comchemrxiv.org The fractions are collected and analyzed (often by TLC) to isolate the pure compound. For example, (E)-3-(furan-2-yl) acrylohydrazide derivatives have been successfully purified using silica gel chromatography with a DCM/MeOH (95/5) eluent. chemrxiv.org

High-Performance Liquid Chromatography (HPLC) is the premier technique for the quantitative assessment of the purity of the final compound. jrespharm.com Reversed-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. bohrium.com Newly developed gradient RP-HPLC methods can effectively separate the main compound from process-related impurities. bohrium.com The development and validation of such HPLC methods are performed according to International Council for Harmonisation (ICH) guidelines, ensuring specificity, precision, accuracy, linearity, and robustness. bohrium.com For instance, the purity of novel hydrazide-hydrazone compounds has been confirmed using HPLC, providing confidence in the quality of the synthesized material. jrespharm.com High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is also employed for the identification and characterization of impurities. bohrium.comnih.gov

| Technique | Purpose | Stationary Phase | Typical Mobile Phase/Eluent | Detection | Reference |

|---|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel | Mixtures like Cyclohexane/Ethyl Acetate | UV Light (254/365 nm) | peerj.com |

| Column Chromatography | Purification | Silica Gel | Dichloromethane/Methanol (95/5) | Fraction collection and TLC analysis | peerj.comchemrxiv.org |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | C18 (Reversed-Phase) | Gradient mixtures of polar solvents (e.g., water, acetonitrile) | UV, Mass Spectrometry (MS) | jrespharm.combohrium.com |

Computational Chemistry and Theoretical Investigations of 4 Furan 2 Yl Benzohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed study of molecular systems. These methods are instrumental in predicting the properties of 4-(Furan-2-yl)benzohydrazide.

Density Functional Theory (DFT) for Geometrical Optimization and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. repec.orgnih.gov For this compound, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (geometrical optimization). researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Following optimization, a range of electronic properties can be calculated. These include the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Population Analysis charges), which offer insights into the molecule's polarity and the nature of its constituent atoms. researchgate.net

Table 1: Predicted Geometrical and Electronic Properties of this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from DFT calculations. Actual values would require specific computation.

| Parameter | Predicted Value |

|---|---|

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| C=O Bond Length | Approx. 1.2-1.3 Å |

| N-N Bond Length | Approx. 1.3-1.4 Å |

| Charge on Carbonyl Oxygen | Negative value (e.g., -0.5 e) |

| Charge on Amide Nitrogen | Negative value (e.g., -0.6 e) |

Advanced Quantum Mechanical Approaches (e.g., Hartree-Fock)

While DFT is widely used, other ab initio methods like the Hartree-Fock (HF) theory can also be applied. HF is a fundamental method that, while not always as accurate as modern DFT for all properties due to its neglect of electron correlation, provides a valuable baseline for electronic structure calculations. Comparing results from both DFT and HF methods can offer a more comprehensive understanding of the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests higher reactivity. malayajournal.org

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity.

Table 2: Frontier Molecular Orbitals and Global Reactivity Descriptors (Illustrative) This table is illustrative and represents the type of data that would be generated from FMO analysis. Actual values would require specific computation.

| Parameter | Formula | Predicted Value |

|---|---|---|

| HOMO Energy | EHOMO | Value in eV |

| LUMO Energy | ELUMO | Value in eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Value in eV |

| Ionization Potential (I) | -EHOMO | Value in eV |

| Electron Affinity (A) | -ELUMO | Value in eV |

| Electronegativity (χ) | (I + A) / 2 | Value in eV |

| Chemical Hardness (η) | (I - A) / 2 | Value in eV |

| Chemical Softness (S) | 1 / (2η) | Value in eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | Value in eV |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. materialsciencejournal.orgresearchgate.net For this compound, NBO analysis can identify significant intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. materialsciencejournal.org It quantifies the charge transfer between donor (Lewis-type) and acceptor (non-Lewis type) orbitals. acadpubl.eu The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, interactions involving the lone pairs of oxygen and nitrogen atoms with antibonding orbitals of adjacent pi-systems are expected to be significant. materialsciencejournal.orgacadpubl.eu

Table 3: Significant NBO Interactions in this compound (Illustrative) This table is illustrative and represents the type of data that would be generated from NBO analysis. Actual values would require specific computation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O (furan) | π*(C-C) (furan) | Value |

| LP(1) O (carbonyl) | π*(N-N) | Value |

| LP(1) N (amide) | π*(C=O) | Value |

| π(C-C) (phenyl) | π*(C-C) (phenyl) | Value |

Molecular Electrostatic Potential (MEP) Surface Analysis for Chemical Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgdtic.mil The MEP map displays different colors on the electron density surface to represent the electrostatic potential. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.orgresearchgate.net

For this compound, the most negative potential is expected to be located around the carbonyl oxygen and the furan (B31954) oxygen atom, indicating these as likely sites for electrophilic attack. The most positive potential would likely be found around the amide and amine hydrogen atoms, suggesting these as sites for nucleophilic attack. chemrxiv.orgbhu.ac.in

Fukui Functions and Dual Descriptor Indices for Site-Specific Reactivity Prediction

Fukui functions and the dual descriptor are more advanced reactivity indices derived from conceptual DFT that provide a more quantitative prediction of site-specific reactivity. The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the system.

f+(r) : for nucleophilic attack (where an electron is accepted).

f-(r) : for electrophilic attack (where an electron is donated).

f0(r) : for radical attack.

The dual descriptor, Δf(r), is defined as the difference between the nucleophilic and electrophilic Fukui functions (f+(r) - f-(r)). nih.gov It can simultaneously predict both electrophilic and nucleophilic sites. nih.gov Where Δf(r) > 0, the site is favored for nucleophilic attack, and where Δf(r) < 0, the site is favored for electrophilic attack. These indices provide a more refined prediction of the reactive centers within the this compound molecule.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are cornerstones of modern chemical research, enabling the investigation of molecular properties that can be difficult or impossible to measure experimentally. These methods are particularly valuable for predicting how a molecule like this compound might interact with biological targets, its dynamic behavior, and the relationship between its structure and activity.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a small molecule and a target macromolecule. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their energetic favorability. nih.govekb.eg

For compounds containing the benzohydrazide (B10538) scaffold, molecular docking studies are frequently employed to elucidate their mechanism of action at a molecular level. nih.govnih.gov While specific molecular docking studies focused solely on this compound are not extensively detailed in the available research, the general methodology is widely applied to its structural analogs. For instance, docking studies on N-acylhydrazone derivatives, which share the core hydrazone linkage, have been used to model their interactions with the active sites of enzymes like carbonic anhydrase. nih.gov Such studies typically reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, providing a rationale for the compound's biological activity and a basis for the design of more potent derivatives. nih.gov The furan moiety within this compound can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are critical for molecular recognition at the active site of a receptor. nih.gov

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes and the stability of complexes over time. nih.gov This technique is particularly useful for understanding the dynamic nature of ligand-receptor interactions that are often simplified in static docking poses.

In the context of drug design, MD simulations can assess the stability of a docked ligand within a protein's binding site. nih.govnih.gov For a molecule like this compound, an MD simulation would typically be performed on its complex with a target receptor, obtained from molecular docking. The simulation would track the movements of both the ligand and the protein atoms over a period of nanoseconds, revealing the flexibility of the ligand, the persistence of key intermolecular interactions (like hydrogen bonds), and any significant conformational changes in the receptor induced by the ligand. nih.gov Studies on related furan-containing heterocyclic compounds have used MD simulations to confirm the stability of the ligand-protein complex, showing that the ligand remains stably bound within the active site throughout the simulation. nih.gov Such analyses provide a more realistic and dynamic picture of the binding event than static models alone.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. bohrium.com By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.gov

For classes of compounds like furan-containing diacyl-hydrazine derivatives, QSAR studies have been successfully applied to understand their insecticidal activities. bohrium.comresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. bohrium.comju.edu.jo Statistical methods like Multiple Linear Regression (MLR) are then used to build a model that correlates a subset of these descriptors with the observed biological activity. ju.edu.jo

A typical QSAR model is represented by an equation where the biological activity is a function of one or more descriptors. The predictive power of the model is evaluated using statistical metrics such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). bohrium.com For diacyl-hydrazine derivatives containing furan rings, QSAR studies have indicated that electrostatic and hydrophobic properties are significant for their biological activity. bohrium.com This implies that modifications to the this compound structure that alter its charge distribution or lipophilicity would likely impact its biological efficacy.

Table 1: Example of Descriptors in a Conceptual QSAR Model

| Descriptor | Type | Potential Influence on Activity |

| LogP | Hydrophobic | Affects membrane permeability and interaction with hydrophobic pockets in receptors. |

| Dipole Moment | Electronic | Influences long-range electrostatic interactions with the target. |

| Molecular Weight | Steric/Topological | Relates to the size and fit of the molecule in the binding site. |

| Hydrogen Bond Donors/Acceptors | Electronic/Topological | Determines the capacity for specific hydrogen bonding with the receptor. |

This table is illustrative and represents typical descriptors used in QSAR studies.

For a derivative of this compound, specifically (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b] nih.govnih.govdiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione, Hirshfeld surface analysis has been performed to detail the forces governing its crystal structure. nih.gov The analysis revealed that the crystal packing is dominated by specific types of non-covalent interactions. The most significant contributions come from hydrogen-hydrogen (H···H), hydrogen-oxygen (H···O/O···H), and hydrogen-carbon (H···C/C···H) contacts. nih.gov These findings highlight that van der Waals forces play a major role in the stability of the crystal lattice. nih.gov The analysis can also pinpoint specific donor and acceptor atoms involved in hydrogen bonding through color-coded maps on the surface. nih.gov

Table 2: Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface for a this compound Derivative

| Contact Type | Contribution (%) | Significance |

| H···H | 46.8% | Indicates the prevalence of van der Waals interactions. nih.gov |

| H···O/O···H | 23.5% | Represents significant hydrogen bonding and close van der Waals contacts. nih.gov |

| H···C/C···H | 15.8% | Contributes to the overall packing efficiency through weaker interactions. nih.gov |

| Other Contacts | 13.9% | Includes contacts involving other atoms present in the structure. |

Data derived from the Hirshfeld surface analysis of (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b] nih.govnih.govdiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione. nih.gov

This detailed breakdown of intermolecular forces is crucial for understanding polymorphism, solubility, and other solid-state properties of crystalline materials.

Exploration of Biological Activities of 4 Furan 2 Yl Benzohydrazide and Its Analogs

In Vitro Antimicrobial Efficacy

The antimicrobial potential of 4-(Furan-2-yl)benzohydrazide analogs has been investigated against a range of pathogenic microorganisms. These studies are crucial in the search for new antibiotics and antifungals to combat the growing challenge of antimicrobial resistance.

Antibacterial Activity Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated varied antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study on new 2,4-disubstituted furan (B31954) derivatives showed that some compounds were more effective against Gram-negative bacteria, while others exhibited stronger activity against Gram-positive strains. researchgate.net Specifically, compounds 8D and 8F were effective against Escherichia coli, and compounds 8E and 8F showed activity against Proteus vulgaris, all with a minimum inhibitory concentration (MIC) of 100 µg/ml. researchgate.net Another study synthesized a series of 4-aminoquinoline-benzohydrazide-based molecular hybrids, with some bearing a furan moiety. nih.gov Compound HD6 from this series demonstrated good to moderate antibacterial potential with MICs of 8 μg/mL against Bacillus subtilis. nih.gov Similarly, bis-pyrazoline derivatives incorporating a furan ring have shown promising antibacterial activity, with some compounds being more effective than the standard drugs tetracycline and gentamicin. core.ac.uk

In a different study, carbohydrazide derivatives were synthesized and tested for their antibacterial properties. researchgate.net Compound 6g, a 1,2,4-triazole (B32235) derivative with a carbohydrazide moiety, was notably active against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus, with inhibition zones of 16, 9, and 10 mm, respectively. researchgate.net The MIC value for compound 6g against Pseudomonas aeruginosa and Bacillus cereus was found to be 0.5 µg/mL. researchgate.net Furthermore, some heterocyclic chalcone derivatives containing a furan moiety have also been synthesized and evaluated for their antibacterial activity. researchgate.net

Below is a table summarizing the antibacterial activity of selected furan-containing compounds.

| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |

| 8D | Escherichia coli | MIC: 100 µg/ml | researchgate.net |

| 8F | Escherichia coli | MIC: 100 µg/ml | researchgate.net |

| 8E | Proteus vulgaris | MIC: 100 µg/ml | researchgate.net |

| 8F | Proteus vulgaris | MIC: 100 µg/ml | researchgate.net |

| HD6 | Bacillus subtilis | MIC: 8 µg/mL | nih.gov |

| 6g | Pseudomonas aeruginosa | Zone of Inhibition: 16 mm, MIC: 0.5 µg/mL | researchgate.net |

| 6g | Bacillus cereus | Zone of Inhibition: 9 mm, MIC: 0.5 µg/mL | researchgate.net |

| 6g | Staphylococcus aureus | Zone of Inhibition: 10 mm | researchgate.net |

Antifungal Activity Against Pathogenic Fungi

The antifungal properties of this compound analogs have also been a subject of investigation. A study on benzohydrazide (B10538) derivatives revealed their potential against the phytopathogenic fungus Botrytis cinerea. nih.govresearchgate.net Another study on carbamothioyl-furan-2-carboxamide derivatives showed that compounds with a 2,4-dinitrophenyl group exhibited significant inhibition against all tested bacterial and fungal strains, with MICs ranging from 150.7 to 295 μg/mL. nih.gov

Furthermore, a series of 4-hetarylpyrazoles and furo[2,3-c]pyrazoles were synthesized and screened for their antifungal activity. nih.gov Among these, N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine (7) and 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one (13) demonstrated the most potent in vitro antifungal activity against Botrytis fabae and Fusarium oxysporum, with MICs of 6.25 μg/mL. nih.gov Additionally, a series of benzofurazan derivatives were evaluated for their activity against four important phytopathogenic fungi, with some compounds showing high antifungal effects. nih.gov

The table below presents the antifungal activity of selected furan-containing compounds.

| Compound/Derivative | Fungal Strain | Activity (MIC/IC50) | Reference |

| Carbamothioyl-furan-2-carboxamide with 2,4-dinitrophenyl | Various fungal strains | MIC: 150.7–295 μg/mL | nih.gov |

| N-[(4Z)-3-Methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene]-1H-benzimidazol-2-amine (7) | Botrytis fabae, Fusarium oxysporum | MIC: 6.25 μg/mL | nih.gov |

| 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-4H-furo[3,2-c]chromen-4-one (13) | Botrytis fabae, Fusarium oxysporum | MIC: 6.25 μg/mL | nih.gov |

| N-(3-chloro-4-fluorophenyl)-7-nitrobenzo[c] nih.govnih.govjrespharm.comoxadiazol-4-amine (A3) | Rhizoctonia solani | IC50: 1.91 μg/mL | nih.gov |

Antitubercular Activity Studies

The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents. Furan derivatives have shown promise in this area. One study on substituted furans and pyrroles revealed that compound 11a, a 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione derivative, exhibited a minimum inhibitory concentration (MIC) of 1.6 μg/mL against Mycobacterium tuberculosis (H37Rv strain). mdpi.com This activity was better than that of the standard drugs pyrazinamide, streptomycin, and ciprofloxacin. mdpi.com

Another study focused on hydrazide derivatives containing a 1,3,4-oxadiazole core. nih.gov While the 5-(pyridine-4-yl)-1,3,4-oxadiazole subseries showed weak activity, the 5-phenyl substituted oxadiazole subseries yielded more promising results, with some compounds exhibiting MIC values of 8 μg/mL against the M. tuberculosis H37Ra attenuated strain. nih.gov Furthermore, a repurposing study of anti-tubercular pyrrolyl benzohydrazide derivatives for anticancer activity also highlights the initial antitubercular focus of these compounds. researchgate.net

The table below summarizes the antitubercular activity of selected furan-containing compounds.

| Compound/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

| 11a | Mycobacterium tuberculosis H37Rv | 1.6 μg/mL | mdpi.com |

| 5-phenyl substituted oxadiazole derivatives (1h, 1k-n) | Mycobacterium tuberculosis H37Ra | 8 μg/mL | nih.gov |

In Vitro Anticancer and Antiproliferative Potential

In addition to their antimicrobial properties, this compound and its analogs have been extensively studied for their potential as anticancer agents. These investigations involve evaluating their toxicity against various cancer cell lines and elucidating the underlying mechanisms of action.

Cytotoxicity Evaluation Against Various Cancer Cell Lines

A number of studies have demonstrated the cytotoxic effects of furan-containing compounds against a variety of cancer cell lines. For instance, a series of novel furan-based derivatives were synthesized and tested against the MCF-7 breast cancer cell line. nih.gov Compounds 4 and 7 from this series showed significant anticancer activity with IC50 values of 4.06 and 2.96 μM, respectively. nih.gov Another study on carbohydrazide derivatives bearing a furan moiety found that compound 3e exhibited significant anti-cancer effects on human A549 lung cancer cells with an IC50 value of 43.38 µM, while showing no cytotoxic effects on normal BJ fibroblast cells. jrespharm.com

Furthermore, carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines. nih.gov Compound 4d in this series showed the highest anti-cancer activity, particularly against hepatocellular carcinoma, with a cell viability of 33.29% at a concentration of 20 μg/mL. nih.gov A study on 2,4-dihydroxybenzoic acid hydrazide-hydrazones revealed that N-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) was a potent inhibitor of cancer cell proliferation, with an IC50 value of 0.77 µM for the LN-229 glioblastoma cell line. mdpi.com

The table below presents the cytotoxic activity of selected furan-containing compounds against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 4 | MCF-7 (Breast Cancer) | 4.06 μM | nih.gov |

| 7 | MCF-7 (Breast Cancer) | 2.96 μM | nih.gov |

| 3e | A549 (Lung Cancer) | 43.38 µM | jrespharm.com |

| 4d | HepG2 (Hepatocellular Carcinoma) | Cell viability of 33.29% at 20 μg/mL | nih.gov |

| 21 | LN-229 (Glioblastoma) | 0.77 µM | mdpi.com |

Investigation of Cellular Targets and Pathways in Anticancer Mechanisms

Understanding the cellular and molecular mechanisms by which these compounds exert their anticancer effects is crucial for their development as therapeutic agents. Research has shown that furan-based derivatives can induce apoptosis and cell cycle arrest in cancer cells. nih.gov For example, compounds 4 and 7 were found to induce cell cycle arrest at the G2/M phase and accumulate cells in the pre-G1 phase. nih.gov Further investigation revealed that these compounds suppressed tubulin polymerization and stimulated the intrinsic apoptotic pathway, as evidenced by increased levels of p53 and decreased levels of Bcl-2. nih.gov

In another study, benzofuran-aminoquinazoline hybrids were found to induce apoptosis in C3A and Caco-2 cell lines. nih.gov Compounds 10d and 10e from this series were also potent inhibitors of epidermal growth factor receptor-tyrosine kinase (EGFR-TK) phosphorylation, with IC50 values of 29.3 nM and 31.1 nM, respectively. nih.gov Molecular docking studies suggested that these compounds bind to the active site of EGFR-TK, similar to the known inhibitor Gefitinib. nih.gov The repurposing of anti-tubercular pyrrolyl benzohydrazide derivatives for cancer treatment also involved screening against the polo-like kinase 1 (PLK1), a key regulator of the cell cycle. researchgate.net

In Vitro Antiviral Activity Assessment

The furan nucleus is a constituent of many compounds demonstrating a range of biological effects, including antiviral properties. mdpi.com Research into acylhydrazone derivatives has revealed their potential against viruses. For instance, in a study of 4-oxo-4H-quinoline acylhydrazone derivatives, a compound featuring a furan ring was evaluated for its activity against the Tobacco Mosaic Virus (TMV). nih.gov While most of the tested acylhydrazone derivatives showed moderate to good antiviral activities, the specific derivative containing a furan ring exhibited lower antiviral efficacy compared to those with benzoheterocyclic rings. nih.gov

Specifically, the inactive, curative, and protective activities of compound 4 , which contains a furan moiety, were found to be 51.2%, 47.6%, and 46.3%, respectively, at a concentration of 500 mg/L. nih.gov These values were higher than those of the control drug, ribavirin (39.2%, 38.0%, and 40.8%). nih.gov Molecular docking studies suggested that compound 4 demonstrated a stronger affinity for the TMV coat protein (TMV-CP) than ribavirin, with a Kd value of 0.142 ± 0.060 μM compared to ribavirin's 0.512 ± 0.257 μM. nih.gov Further analysis using transmission electron microscopy indicated that compound 4 could impede the self-assembly and growth of TMV. nih.gov

In a different study, derivatives of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Through screening and subsequent optimization, compounds F8-B6 and F8-B22 emerged as potent inhibitors of Mpro with IC50 values of 1.57 μM and 1.55 μM, respectively. nih.gov Enzymatic kinetic assays revealed that F8-B6 acts as a reversible covalent inhibitor of the enzyme. nih.gov

Table 1: In Vitro Antiviral Activity of Furan-Containing Hydrazone Analogs

| Compound | Virus | Target | Activity Metric | Value | Reference |

| Compound 4 | Tobacco Mosaic Virus (TMV) | TMV Coat Protein | Inactive Activity (500 mg/L) | 51.2% | nih.gov |

| Compound 4 | Tobacco Mosaic Virus (TMV) | TMV Coat Protein | Curative Activity (500 mg/L) | 47.6% | nih.gov |

| Compound 4 | Tobacco Mosaic Virus (TMV) | TMV Coat Protein | Protective Activity (500 mg/L) | 46.3% | nih.gov |

| Ribavirin (Control) | Tobacco Mosaic Virus (TMV) | TMV Coat Protein | Inactive Activity (500 mg/L) | 39.2% | nih.gov |

| F8-B6 | SARS-CoV-2 | Main Protease (Mpro) | IC50 | 1.57 μM | nih.gov |

| F8-B22 | SARS-CoV-2 | Main Protease (Mpro) | IC50 | 1.55 μM | nih.gov |

In Vitro Anti-inflammatory Mechanisms and Efficacy

Derivatives of furan have been described as possessing anti-inflammatory properties. mdpi.com A study on new furan hybrid molecules, specifically (E)-1-(furan-2-yl)-3-(heterocyclyl)prop-2-en-1-ones, assessed their anti-inflammatory potential through albumin denaturation inhibition. The results indicated that these hybrid molecules are potential anti-inflammatory agents, with most of the synthesized compounds showing higher activity than the ketoprofen standard (IC50 = 126.58 ± 5.00 µg/mL). For instance, compounds H2 and H4 demonstrated particularly noteworthy activity. mdpi.com

Another line of research focused on N-arylamides of 4-aryl- and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids, which were synthesized and evaluated for their anti-inflammatory activity. researchgate.net These compounds, derived from the ring opening of oxofurans, showed pronounced anti-inflammatory effects in vivo, marking them as promising candidates for inflammation treatment. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Furan Analogs (Albumin Denaturation)

| Compound | IC50 (µg/mL) | Reference |

| H1 | 114.23 ± 2.61 | mdpi.com |

| H2 | 96.06 ± 1.62 | mdpi.com |

| H3 | 150.99 ± 1.16 | mdpi.com |

| H4 | 100.99 ± 2.15 | mdpi.com |

| Ketoprofen (Standard) | 126.58 ± 5.00 | mdpi.com |

In Vitro Antioxidant Properties

The antioxidant potential of furan-containing compounds has been explored through various assays. In one study, new furan hybrid molecules were evaluated for their ability to scavenge hydrogen peroxide (H2O2). The results showed that these compounds have reduced antioxidant activity compared to the standards, ascorbic acid (IC50 = 24.84 µg/mL) and quercetin (IC50 = 69.25 µg/mL). However, among the synthesized analogs, compounds H3 (IC50 = 77.75 µg/mL) and H4 (IC50 = 71.72 µg/mL) displayed the highest antioxidant activity. The inclusion of a benzene nucleus in their structure was noted to significantly boost this activity. mdpi.com

In another investigation, a series of novel 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters were synthesized and their antioxidant activity was determined. Among the synthesized compounds, 3c was identified as the most potent antioxidant with an IC50 of 0.6 mg/ml. nih.gov The antioxidant activity of benzimidazolehydrazones containing a phenolic group has also been studied, revealing that the position of hydroxyl groups on the arylidene moiety is crucial for activity. nih.gov

Table 3: In Vitro Antioxidant Activity of Furan Analogs (H₂O₂ Scavenging)

| Compound | IC50 (µg/mL) | Reference |

| H1 | 115.20 | mdpi.com |

| H2 | 109.28 | mdpi.com |

| H3 | 77.75 | mdpi.com |

| H4 | 71.72 | mdpi.com |

| Ascorbic Acid (Standard) | 24.84 | mdpi.com |

| Quercetin (Standard) | 69.25 | mdpi.com |

Investigation of Other Enzyme Inhibitory Activities (e.g., Xanthine Oxidase, Carbonic Anhydrase)

Xanthine Oxidase Inhibition: Derivatives bearing a 4-(furan-2-yl)benzoic acid moiety have been studied as inhibitors of xanthine oxidase (XO), a key enzyme in the pathogenesis of hyperuricemia and gout. nuph.edu.uanuph.edu.ua Pyrazolone-based 4-(furan-2-yl)benzoic acids were found to exhibit low micromolar IC50 values against the enzyme in vitro. nuph.edu.ua Specifically, 4-(5-((3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid was identified as the most potent inhibitor in this series. nuph.edu.ua Kinetic studies showed this compound to be a mixed-type inhibitor. nuph.edu.ua

Another study on 2-arylbenzo[b]furan derivatives also reported potent xanthine oxidase inhibitory effects. nih.gov Compound 4a from this series emerged as the most potent inhibitor with an IC50 of 4.45 μM and also exhibited a mixed-type inhibition mechanism. nih.gov Furthermore, Viniferifuran, a natural compound containing a furan ring, was found to be a potent XO inhibitor with an IC50 value of 12.32 μM, which is stronger than the clinical drug allopurinol (IC50 = 29.72 μM). mdpi.com

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are zinc metalloenzymes involved in numerous physiological processes. researchgate.netnih.gov Substituted furan sulfonamides have been investigated as potential CA inhibitors. researchgate.net In one study, a series of fifteen novel furyl sulfonamides were designed and evaluated against four human CA isoforms (hCA I, hCA II, hCA IV, and hCA IX). Several of these compounds were found to be very active, particularly against hCA I and hCA IV, with some being more potent than the reference drug acetazolamide. researchgate.net For example, against hCA I, compounds 4k (IC50 = 1.493 μM) and 4g (IC50 = 1.675 μM) were more effective than acetazolamide (IC50 = 2.26 μM). researchgate.net

Table 4: Xanthine Oxidase and Carbonic Anhydrase Inhibition by Furan Analogs

| Compound/Analog Type | Enzyme | Activity Metric | Value | Reference |

| 2-Arylbenzo[b]furan derivative (4a) | Xanthine Oxidase | IC50 | 4.45 μM | nih.gov |

| Viniferifuran | Xanthine Oxidase | IC50 | 12.32 μM | mdpi.com |

| Allopurinol (Control) | Xanthine Oxidase | IC50 | 29.72 μM | mdpi.com |

| Furan Sulfonamide (4k) | Carbonic Anhydrase I | IC50 | 1.493 μM | researchgate.net |

| Furan Sulfonamide (4g) | Carbonic Anhydrase I | IC50 | 1.675 μM | researchgate.net |

| Acetazolamide (Control) | Carbonic Anhydrase I | IC50 | 2.26 μM | researchgate.net |

Structure-Activity Relationship (SAR) Analysis

The biological potency of this compound analogs is significantly influenced by their structural characteristics. The analysis of structure-activity relationships (SAR) provides critical insights for designing more effective and targeted chemical entities.

SAR studies have revealed several key correlations between structural features and biological activity:

Antiviral Activity: For 4-oxo-4H-quinoline acylhydrazone derivatives, the nature of the heterocyclic ring plays a crucial role. Derivatives containing benzoheterocyclic rings showed higher anti-TMV activities than those with furan, pyridine, thiazole, or thiophene rings. nih.gov Furthermore, monosubstituted benzene rings in these derivatives led to higher antiviral activity compared to polysubstituted ones. nih.gov

Antioxidant Activity: In furan hybrid molecules, the presence of a benzene nucleus was found to greatly enhance antioxidant action. mdpi.com For benzimidazolehydrazones, the antioxidant potency is highly dependent on the number and position of hydroxyl groups on the arylidene moiety. nih.gov

Xanthine Oxidase Inhibition: For pyrazolone derivatives bearing a 4-(furan-2-yl)benzoic acid moiety, the substituents at position 3 of the pyrazolone ring influence the inhibitory activity. nuph.edu.ua In a series of 2-arylbenzo[b]furan derivatives, specific substitutions led to compound 4a being the most potent XO inhibitor. nih.gov

Carbonic Anhydrase Inhibition: For N-{2-[4-(aminosulfonyl)phenyl]ethyl} substituted phenyl-1H-pyrazole carboxamides, the most favorable substitution for hCA IX inhibitory activity was found to be 5-chloro-2-hydroxyphenyl. nih.gov In contrast, a 2-hydroxyphenyl substitution had a negative effect on this activity. nih.gov

General Observations: Lipophilicity has been identified as an important factor for the antioxidant and metal-chelating activity of certain furan derivatives. mdpi.com

A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a particular biological effect. Identifying the pharmacophore of this compound analogs is key to designing new, more potent compounds.

For Xanthine Oxidase Inhibition: Molecular docking studies of pyrazolone derivatives with a 4-(furan-2-yl)benzoic acid moiety have shown that the carboxylic group of the inhibitor can form a salt bridge with Arg880 and a hydrogen bond with Thr1010 in the enzyme's active site. nuph.edu.ua These interactions are considered key for the stabilization of the enzyme-inhibitor complex and represent crucial elements of the pharmacophore for this class of inhibitors. nuph.edu.ua

For Carbonic Anhydrase Inhibition: Sulfonamides are a well-established class of CA inhibitors that act by coordinating with the zinc ion at the CA active site via their sulfonamide group. researchgate.netnih.gov Therefore, the sulfonamide group (-SO₂NH₂) is a critical pharmacophoric feature for this activity.

For Antiviral (SARS-CoV-2 Mpro) Inhibition: The 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide scaffold itself represents a novel, non-peptidomimetic pharmacophore that expands the chemical space for SARS-CoV-2 Mpro inhibitors, providing a new starting point for structural optimization. nih.gov

By understanding these SAR and pharmacophoric features, medicinal chemists can rationally design and synthesize new analogs of this compound with enhanced potency and selectivity for various therapeutic targets.

Advanced Applications and Industrial Prospects of 4 Furan 2 Yl Benzohydrazide Scaffolds

Role as Key Precursors in Fine Chemical Synthesis

The hydrazide functional group in 4-(Furan-2-yl)benzohydrazide is a reactive site that enables its use as a fundamental building block for various organic transformations. This reactivity is central to its role in the synthesis of diverse and complex molecules.

Synthetic Utility in the Production of Diverse Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are integral to medicinal chemistry and material science. The furan (B31954) and benzohydrazide (B10538) components provide a foundation for constructing rings such as oxadiazoles (B1248032), triazoles, and pyrazoles.

1,3,4-Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a common application of benzohydrazide derivatives. nih.govluxembourg-bio.com One established method involves the cyclodehydration of 1,2-diacylhydrazines, which can be formed from the reaction of a benzohydrazide with a carboxylic acid or its derivative. researchgate.net For instance, reacting this compound with various aromatic carboxylic acids, followed by treatment with a dehydrating agent like phosphorus oxychloride, would yield a series of 2-(4-(furan-2-yl)phenyl)-5-aryl-1,3,4-oxadiazoles. Another approach is the oxidative cyclization of N'-arylidenearoylhydrazones, which are readily prepared by condensing the hydrazide with an aldehyde. nih.gov A one-pot synthesis of disubstituted oxadiazoles from benzohydrazide and aldehydes in the presence of cerium ammonium (B1175870) nitrate (B79036) has also been reported, highlighting the efficiency of these synthetic routes. nih.gov

| Reagent 1 | Reagent 2 | Resulting Heterocycle | Reference |

| This compound | Aromatic Carboxylic Acid | 2-(4-(furan-2-yl)phenyl)-5-aryl-1,3,4-oxadiazole | researchgate.net |

| This compound | Aromatic Aldehyde | N'-arylidene-4-(furan-2-yl)benzohydrazone (precursor to oxadiazole) | nih.gov |

| Furan-2-carbohydrazide | Aldose Sugars | Acyclic nucleoside analogues with 1,3,4-oxadiazoline rings | nih.gov |

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can also be achieved starting from benzohydrazides. scispace.comresearchgate.net A common method is the Pellizzari reaction, which involves the reaction of an amide with an acyl hydrazide. scispace.comresearchgate.net For example, heating this compound with formamide (B127407) could produce 3-(4-(furan-2-yl)phenyl)-1,2,4-triazole. Another versatile route involves the reaction of the hydrazide with isothiocyanates to form thiosemicarbazide (B42300) intermediates, which can then be cyclized to 1,2,4-triazole-3-thiols. rdd.edu.iq These thiols can be further functionalized.

| Reagent 1 | Reagent 2 | Resulting Heterocycle | Reference |

| This compound | Formamide | 3-(4-(furan-2-yl)phenyl)-1,2,4-triazole | scispace.comresearchgate.net |

| Benzohydrazide | Isothiocyanate | 1,2,4-triazole-3-thiol derivative | rdd.edu.iq |

| Aryl Hydrazides | Hydrazine (B178648) Hydrate | N4-amino-1,2,4-triazoles | scispace.com |

Pyrazoles: Pyrazole (B372694) derivatives are another important class of heterocycles that can be synthesized from hydrazide precursors, although the pathway often involves multi-step reactions. chemmethod.commdpi.com A general method for pyrazole synthesis is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.gov While not a direct reaction of the benzohydrazide itself, it can be a source of the hydrazine moiety after appropriate chemical transformation. More directly, hydrazones derived from hydrazides can undergo cyclization reactions to form pyrazoles. For example, the Vilsmeier-Haack reaction on hydrazones derived from galloyl hydrazide has been used to produce 4-formyl pyrazole derivatives. chemmethod.com A similar strategy could be envisioned for hydrazones of this compound.

| Precursor Type | Key Reaction | Resulting Heterocycle | Reference |

| Hydrazones from Galloyl Hydrazide | Vilsmeier-Haack Reaction | 4-Formyl Pyrazole Derivatives | chemmethod.com |

| 1,3-Dicarbonyl Compound | Condensation with Hydrazine | Substituted Pyrazole | nih.gov |

| Indenopyrazole Core | Replacement with 1H-benzofuro[3,2-c]pyrazole | 1H-benzofuro[3,2-c]pyrazole derivatives | mdpi.com |

Building Blocks for Complex Organic Molecules

Beyond the synthesis of simple heterocycles, the this compound scaffold serves as a foundational element for constructing more intricate molecular architectures. The furan ring itself is a versatile building block in organic synthesis. ijsrst.com The combination of the furan and benzohydrazide moieties allows for sequential or one-pot multi-component reactions to build complex structures with potential applications in medicinal chemistry and materials science. For instance, the hydrazone derivatives of 4-(trifluoromethyl)benzohydrazide have been investigated as inhibitors of various enzymes, demonstrating how the core structure can be elaborated to create bioactive molecules. nih.gov Similarly, derivatives of this compound could be designed as inhibitors for specific biological targets. nuph.edu.ua

Potential in Bio-based Polymer and Material Science

The furan component of this compound makes it a candidate for the development of bio-based polymers. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. researchgate.net The furan ring can be derived from renewable resources like carbohydrates. Although research into the direct polymerization of this compound is still in its early stages, the presence of the furan ring and the reactive hydrazide group offers several possibilities.

The furan moiety can participate in Diels-Alder reactions, which can be used for cross-linking polymer chains to create thermosetting resins or for developing self-healing materials. The hydrazide group can be used to incorporate the molecule into polyester (B1180765) or polyamide chains through condensation polymerization with suitable co-monomers. This could lead to the creation of novel furan-containing polymers with unique thermal and mechanical properties. The incorporation of the benzohydrazide structure could also enhance properties such as flame retardancy or thermal stability.

Other Emerging Industrial Applications

The derivatives of this compound have potential applications in various industrial sectors.

Agrochemicals: Benzohydrazide derivatives containing a 4-aminoquinazoline moiety have been shown to be effective as agricultural fungicides. nih.gov This suggests that derivatives of this compound could also be explored for their potential as agrochemicals.

Pharmaceuticals: As previously mentioned, the ability to synthesize a wide range of heterocyclic compounds from this scaffold makes it a valuable intermediate in drug discovery. thepharmajournal.com The resulting oxadiazoles, triazoles, and pyrazoles are known to exhibit a broad spectrum of biological activities.

Dyes and Pigments: Furan-containing compounds are used as intermediates for dyes and pigments. ijsrst.com The extended conjugation provided by the furan and phenyl rings in this compound could be exploited in the design of novel colorants.

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Methodologies

The advancement of 4-(Furan-2-yl)benzohydrazide from a laboratory curiosity to a viable therapeutic candidate is contingent upon the development of robust and efficient synthetic strategies. Current synthetic routes often involve multi-step processes that can be time-consuming and may result in modest yields.

Future research should prioritize the creation of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. This includes exploring one-pot synthesis reactions, utilizing environmentally benign solvents, and employing catalytic methods to reduce waste and improve atom economy. For instance, a common approach involves a three-step sequence starting with furan-2-carbaldehyde, which undergoes a Wittig reaction, followed by treatment with hydrazine (B178648) monohydrate, and finally condensation with various aldehydes or ketones. peerj.compeerj.com Recent methodologies for similar structures have focused on refluxing intermediate hydrazides with substituted aldehydes in ethanol to produce the final products. frontiersin.org The development of more streamlined processes will be crucial for producing the quantities of this compound and its derivatives required for extensive preclinical and clinical evaluation.

Table 1: Synthesis Reaction Data

| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Furan-2-carbaldehyde, Ethyl chloroacetate | PPh₃, NaHCO₃ | (E)-ethyl-3-(furan-2-yl) acrylate | 77 | peerj.com |

| 2 | (E)-ethyl-3-(furan-2-yl) acrylate | Hydrazine monohydrate, Ethanol | (E)-3-(furan-2-yl) acrylohydrazide | 52 | peerj.compeerj.com |

Integration of Advanced Computational and Machine Learning Approaches for Predictive Modeling

The integration of sophisticated computational tools represents a paradigm shift in drug discovery, offering the potential to accelerate the development of this compound derivatives. mdpi.com Advanced computational models can efficiently predict molecular interactions, thereby guiding the synthesis of new analogues with improved efficacy and specificity. stmjournals.com

Future efforts should leverage machine learning algorithms and artificial intelligence to build predictive Quantitative Structure-Activity Relationship (QSAR) models. semanticscholar.orgnih.gov These models can identify the key physicochemical and structural features of the this compound scaffold that are critical for its biological activity. semanticscholar.org Molecular dynamics simulations and molecular docking studies can provide profound insights into the binding modes of these compounds with their biological targets, such as enzymes or receptors. nih.govnih.gov This computational-first approach will enable the rational design of next-generation compounds, optimizing their therapeutic properties while minimizing off-target effects, thus streamlining the path from discovery to clinical application. researchgate.net

Unexplored Biological Activity Profiling

The structural motifs present in this compound suggest a broad potential for diverse biological activities, much of which remains uncharted. Benzohydrazide (B10538) derivatives are known to exhibit a wide spectrum of pharmacological effects, including antiglycation, antioxidant, antibacterial, antifungal, antitumor, and anticonvulsant properties. nih.gov Similarly, furan-containing compounds are recognized for their significant therapeutic potential, including anticancer and antimicrobial activities. nih.govepa.gov

A systematic and comprehensive screening of this compound and its newly synthesized analogues against a wide array of biological targets is a critical next step. This should include profiling against various cancer cell lines, pathogenic bacteria and fungi, and viral pathogens. Investigating its potential as an enzyme inhibitor, particularly against targets like epidermal growth factor receptor (EGFR) which is implicated in cancer, could reveal novel therapeutic applications. nih.gov Such broad-based screening will be instrumental in identifying new and unexpected therapeutic avenues for this versatile chemical scaffold.

Comprehensive Mechanistic Elucidation at the Molecular Level

A fundamental understanding of how this compound exerts its biological effects at the molecular level is paramount for its successful translation into a therapeutic agent. While its biological activities may be identified, the precise mechanisms of action often remain elusive. Future research must focus on pinpointing the specific molecular targets and pathways modulated by this compound.

Techniques such as X-ray crystallography and NMR spectroscopy can be employed to solve the three-dimensional structures of this compound in complex with its biological targets, revealing detailed binding interactions. For example, studies on similar heterocyclic compounds have shown that their efficacy is often due to a combination of intermolecular forces, including hydrogen bonding, π-stacking, and hydrophobic interactions within the active sites of enzymes or receptors. nih.gov For compounds that exhibit anticancer activity, investigations into their effects on the cell cycle, such as inducing arrest at the G2/M phase, and their ability to trigger apoptosis are crucial. nih.gov Elucidating these molecular mechanisms will not only validate the compound's therapeutic potential but also inform the design of more potent and selective derivatives.

Synergy with Modern Chemical Biology Technologies

The field of chemical biology offers powerful tools and strategies to dissect complex biological processes, and this compound is well-suited to be integrated into these approaches. By functionalizing the core structure, the compound can be transformed into a chemical probe to investigate cellular pathways and identify novel drug targets.

Future research should focus on developing derivatives of this compound that incorporate reporter tags, such as fluorescent dyes or biotin, for use in cellular imaging and affinity purification studies. Photo-crosslinking analogues could also be synthesized to covalently label and subsequently identify their direct binding partners within the cell. These chemical biology tools will enable researchers to map the compound's cellular interactome, providing unprecedented insights into its mechanism of action and potentially uncovering new biological roles and therapeutic opportunities that would be missed by traditional pharmacological assays.

Q & A

Q. What are the common synthetic routes for preparing 4-(Furan-2-yl)benzohydrazide?

The compound is typically synthesized via condensation reactions between substituted benzohydrazides and furan-2-carbaldehyde. A standard procedure involves refluxing equimolar amounts of 4-aminobenzohydrazide and furan-2-carbaldehyde in methanol or ethanol under acidic (e.g., acetic acid) or basic conditions. Post-synthesis purification is achieved through recrystallization from hot ethanol (95%) to yield needle-like crystals, as demonstrated for structurally similar hydrazides . Monitoring reaction progress via thin-layer chromatography (TLC) and confirming purity via melting point analysis are critical steps.

Q. How is the purity and structural integrity of this compound confirmed post-synthesis?

Purity is validated using high-resolution techniques such as:

- Elemental analysis (C, H, N percentages within ±0.3% of theoretical values).

- Spectroscopy :

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR spectroscopy to identify functional groups (e.g., hydrazide N–H and C=O).

- Multinuclear NMR (¹H, ¹³C) for elucidating electronic environments and substituent effects.

- Mass spectrometry (MS) for molecular ion ([M+H]⁺) validation.

- UV-Vis spectroscopy to study π→π* transitions in the aromatic and furan systems, with λmax typically between 250–300 nm .

Advanced Research Questions

Q. How can hydrogen bonding and intermolecular interactions in this compound be analyzed using crystallographic data?

SCXRD reveals hydrogen-bonding motifs (e.g., N–H⋯O/N) and π-interactions. For example:

- Hydrogen-bonded chains : Propagation along specific crystallographic axes (e.g., [001]) via R₂²(6) or R₂²(10) ring motifs, as seen in related hydrazides .

- Non-covalent interactions : Dispersion forces (C–H⋯π, furan O⋯H–C) contribute to lattice stability. Software like Mercury and Crystal Explorer quantifies interaction energies (e.g., Edisp ≈ 44–174 kJ/mol) .

Q. What computational methods are used to predict the lattice energy and stability of this compound crystals?

Density functional theory (DFT) at the B3LYP/6-31G(d,p) level calculates:

- Electrostatic (Eele) , dispersion (Edis) , and repulsion (Erep) energies, summing to total lattice energy (e.g., ~216 kJ/mol for similar compounds) .

- Energy frameworks visualize dominant interactions (e.g., hydrogen-bonded chains vs. dispersion-driven layers) .

- Hirshfeld surface analysis maps intermolecular contact contributions (e.g., H⋯H, H⋯O/N) .

Q. What strategies are employed to resolve contradictions in biological activity data across different benzohydrazide derivatives?

Methodological approaches include:

- Comparative SAR studies : Correlating substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity. For example, halogenated derivatives often enhance antimicrobial potency .

- Assay standardization : Using identical cell lines (e.g., E. coli ATCC 25922) and MIC protocols to minimize variability .

- Statistical validation : Multivariate analysis (e.g., PCA) to distinguish significant activity trends from noise .

Q. How do structural modifications at the hydrazide moiety influence the biological efficacy of this compound derivatives?

Modifications alter electronic and steric properties:

- Electron-donating groups (e.g., –OCH₃, –N(CH₃)₂) enhance π-delocalization, improving enzyme inhibition (e.g., IC50 ≈ 19–137 µM for AChE/BuChE) .

- Bulkier substituents (e.g., tert-butyl) may hinder target binding but improve pharmacokinetic properties (e.g., logP) .

- Metal complexation (e.g., Cu²⁺, Ni²⁺) can amplify antitumor activity by inducing DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.